2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes an acetyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core tetrahydroisoquinoline structure can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with an aldehyde in the presence of a reducing agent.
Acetylation: The resulting tetrahydroisoquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the acetyl group to an alcohol.
Substitution: Substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-one.
Reduction: Formation of 2-Hydroxy-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: Formation of various substituted tetrahydroisoquinolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including potential antitumor properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine is similar to other tetrahydroisoquinoline derivatives, such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and 2-Propyl-1,2,3,4-tetrahydroisoquinolin-6-amine These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-(6-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-6-11(12)3-2-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIRBANUPCBHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596370 | |
Record name | 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245547-23-3 | |
Record name | 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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